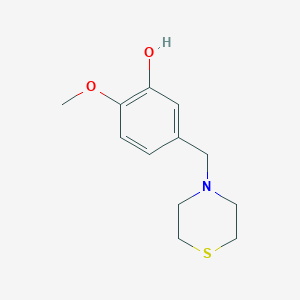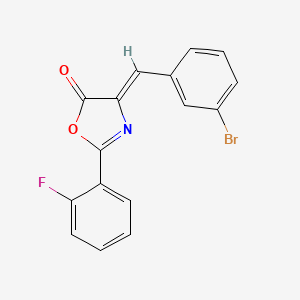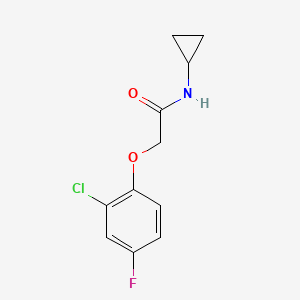
N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzofuran ring, the introduction of the methyl and methoxyethyl groups, and the formation of the carboxamide group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the benzofuran ring. The presence of the aromatic ring could result in resonance structures, contributing to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxamide group could be involved in reactions with acids or bases, and the ether group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .科学研究应用
Biomedical Applications: Hydrogel Formation
Hydrogels are polymers capable of retaining significant amounts of water, making them highly sought after in biomedical applications. The compound can be utilized in the synthesis of hydrogels that mimic the biphasic nature of biological systems. These hydrogels can be tailored for tissue engineering, providing a scaffold that supports cell growth and mimics the extracellular matrix due to their biocompatibility and biodegradability .
Cancer Research: Niche-Mimicking Polymers
In cancer research, specifically targeting pancreatic cancer stem cells (CSCs), niche-mimicking polymer hydrogels can be developed using this compound. These hydrogels can recreate the complex microenvironment of CSCs, which is crucial for understanding and developing treatments against highly drug-resistant cancer cells .
Drug Delivery Systems: Smart Hydrogels
The compound’s ability to form part of smart hydrogels that respond to external stimuli like pH, temperature, and mechanical force makes it valuable in creating drug delivery systems. These systems can release medication in response to specific physiological conditions, improving the efficacy and reducing side effects .
Sensing Applications: Responsive Polymers
Incorporating this compound into polymers that change properties in response to environmental stimuli can lead to the development of advanced sensors. These sensors could be used for monitoring various biological and chemical processes, providing real-time data crucial for diagnostics and research .
Regenerative Medicine: Injectable Hydrogels
The compound’s role in forming injectable hydrogels can significantly impact regenerative medicine. These hydrogels can be administered minimally invasively and then solidify in situ, providing a matrix for tissue regeneration and healing .
Environmental Remediation: Pollutant Removal
Hydrogels containing this compound can be engineered to remove pollutants from water sources. Their high water content and customizable surface properties allow them to absorb and isolate harmful substances, aiding in environmental cleanup efforts .
Energy Storage: Polymer Electrolytes
In the field of energy storage, this compound can contribute to the development of polymer electrolytes for batteries and supercapacitors. These electrolytes can offer improved safety and performance over traditional liquid electrolytes .
Catalysis: Support Materials
Lastly, the compound can be used to create support materials for catalysts. These materials can enhance the efficiency and selectivity of chemical reactions, which is beneficial for industrial processes and sustainable chemistry initiatives .
作用机制
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .
安全和危害
未来方向
属性
IUPAC Name |
N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-10-5-3-4-6-11(10)17-12(9)13(15)14-7-8-16-2/h3-6H,7-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCUYVDOWOXCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzoyl)amino]-N-propylbenzamide](/img/structure/B4852899.png)
![2-{[5-(aminosulfonyl)-2,4-dichlorobenzoyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4852902.png)

![5-[1-(4-chloro-1H-pyrazol-1-yl)propyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4852917.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4852923.png)
![3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B4852930.png)
![methyl 3-({[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4852938.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4852944.png)
![N-1,3-benzodioxol-5-yl-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea](/img/structure/B4852946.png)
![methyl 4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B4852950.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4852962.png)
